

An In-depth Technical Guide to the Geometric (E/Z) Isomerism of Orysastrobin

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Compound of Interest

Compound Name: Orysastrobin

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Abstract

Orysastrobin, a broad-spectrum strobilurin fungicide, exhibits geometric isomerism due to the presence of multiple carbon-carbon and carbon-nitrogen double bonds in its molecular structure. This guide provides a comprehensive technical overview of the (E/Z) isomerism of **Orysastrobin**, focusing on its synthesis, the identification of its isomers, and the analytical methodologies for their separation and quantification. While specific data on the differential biological activity and toxicological profiles of individual isomers are not extensively available in the public domain, this document consolidates the current knowledge to support further research and development in this area.

Introduction to Orysastrobin and Geometric Isomerism

Orysastrobin is a synthetic fungicide belonging to the strobilurin class of agrochemicals.^[1] Its mode of action involves the inhibition of the mitochondrial cytochrome-bc1 complex, thereby disrupting the fungal respiratory chain.^[1] The chemical structure of **Orysastrobin** contains several double bonds, which can lead to the formation of geometric isomers, specifically (E/Z) isomers.

Geometric isomerism, also known as cis-trans isomerism, arises from the restricted rotation around a double bond.[2] In the context of pesticides, different geometric isomers can exhibit varying biological activities, degradation rates, and toxicological profiles.[2] Therefore, understanding the isomeric composition of a technical-grade active ingredient is crucial for assessing its efficacy and environmental impact.

The IUPAC name for the most common isomer of **Oryastrobin** is (2E)-2-(methoxyimino)-2-{2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}-N-methylacetamide.[3] However, during its synthesis, other geometric isomers can be formed.

Synthesis and Isomeric Composition

The synthesis of **Oryastrobin** can result in a mixture of geometric isomers. A patented method describes a synthesis process that yields a solid containing 95% of the EEE-isomer of **Oryastrobin** and 4.5% of its EEZ-isomer.[4] This indicates that while the (E,E,E)-isomer is the primary product, the (E,E,Z)-isomer is a notable impurity.

Experimental Protocol: Synthesis of Oryastrobin Isomers

The following protocol is a summary of a patented synthesis method:[4]

- **Preparation of the Oxime Intermediate:** A solution of (2E, 3Z, 4E)-pentane-2,3,4-trione O2,O3-dimethyl trioxime and its (2E, 3Z, 4Z)-isomer in DMF is treated with a solution of sodium methylate in methanol.
- **Solvent Removal:** The methanol is distilled off in vacuo at 40°C.
- **Coupling Reaction:** A solution of (2-Chloromethyl-phenyl)-[(E)-methoxyimino]-acetic acid methyl ester (CLMO) in DMF is added to the residue at 40 to 50°C and stirred for 3 hours.
- **Crystallization and Purification:** The crude residue is dissolved in a mixture of methanol and water at 50°C and then cooled to -5°C for crystallization.
- **Isolation:** The resulting crystals are filtered, washed with a methanol/water mixture, and then with water.

- Drying: The solid is dried in vacuo at 70°C to yield a mixture of the EEE- and EEZ-isomers of **Orysastrobin**.

Analytical Methods for Isomer Separation and Quantification

The differentiation and quantification of **Orysastrobin** isomers are critical for quality control and residue analysis. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are effective techniques for this purpose.

Experimental Protocol: Determination of Orysastrobin and its Isomers in Rice

The following is a general outline of an analytical method developed for determining the residues of **Orysastrobin** and its two isomers, the main metabolite F001 and the major impurity F033, in hulled rice:[5]

- Extraction: All compounds are extracted from hulled rice samples with acetone.
- Liquid-Liquid Partitioning: The extract is diluted with saline water, and a partition step using dichloromethane/n-hexane is used to recover the analytes from the aqueous phase. A subsequent n-hexane/acetonitrile partition is employed for further cleanup.
- Solid-Phase Extraction: Florisil column chromatography is used to remove interfering co-extractives.
- Instrumental Analysis: An octadecylsilyl (C18) column is used for the chromatographic separation of **Orysastrobin** and its isomers, followed by detection using HPLC-UV or LC-MS/MS.

The reported net recovery rates for **Orysastrobin**, F001, and F033 from fortified samples ranged from 80.6% to 114.8%, with relative standard deviations below 20%.[5] The limits of quantification were in the range of 0.002-0.02 mg/kg.[5]

Physicochemical and Biological Properties of Isomers

Detailed public data specifically comparing the physicochemical properties, fungicidal activity, and toxicological profiles of the individual geometric isomers of **Orysastrobin** are limited. However, the principle of stereoisomerism in pesticides suggests that such differences are likely to exist.[2] For many pesticides, one isomer is often more biologically active than the others.

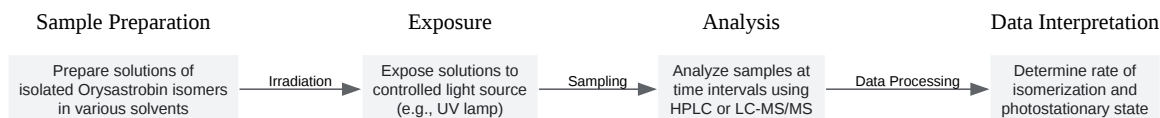
Table 1: Known Geometric Isomers of **Orysastrobin**

Isomer Designation	Common Name/Identifier	Source
(E,E,E)-isomer	Orysastrobin	Synthesis Product[4]
(E,E,Z)-isomer	Orysastrobin Isomer	Synthesis Impurity[4]
Not Specified	F001	Main Metabolite[5]
Not Specified	F033	Major Impurity[5]

Photochemical Isomerization

Strobilurin fungicides can undergo photoisomerization when exposed to light, leading to a change in the E/Z configuration of the double bonds. For instance, Azoxystrobin, another strobilurin fungicide, undergoes efficient photoisomerization from the E to the Z isomer upon exposure to light.[6][7] This process can be influenced by the solvent and the surrounding environment. While specific studies on the photochemical behavior of **Orysastrobin** isomers are not readily available, it is a plausible transformation that could impact its efficacy and environmental fate.

Logical Workflow for Investigating Photochemical Isomerization



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Caption: Workflow for studying the photochemical isomerization of **Orysastrobin**.

Future Research Directions

To gain a more complete understanding of the geometric isomerism of **Orysastrobin**, further research is warranted in the following areas:

- **Isolation and Characterization:** Development of robust methods for the preparative separation of individual (E/Z) isomers to allow for their detailed spectroscopic and crystallographic characterization.
- **Biological Activity:** Comparative studies on the fungicidal efficacy of each isolated isomer against key rice pathogens such as *Magnaporthe oryzae* and *Rhizoctonia solani*.
- **Toxicology and Ecotoxicology:** Assessment of the acute and chronic toxicity, as well as the environmental fate (e.g., soil degradation, bioaccumulation) of the individual isomers.
- **Photostability:** Investigation into the photochemical isomerization of **Orysastrobin** under environmentally relevant conditions to understand its persistence and transformation on plant surfaces.

Conclusion

The geometric isomerism of **Orysastrobin** is an important aspect of its chemistry that has implications for its manufacturing, formulation, biological activity, and environmental profile. While the (E,E,E)-isomer is the predominant form, the presence of other isomers as impurities and metabolites necessitates the use of advanced analytical techniques for their separation and quantification. Further research into the specific properties of each isomer will provide a

more complete picture of **Orysastrobin**'s overall performance and safety, enabling the development of more effective and environmentally sound fungicidal products.

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